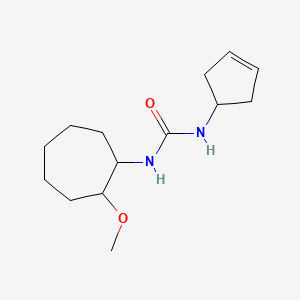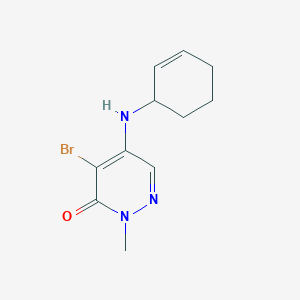
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CPUC and belongs to the class of urea derivatives. CPUC has been found to exhibit a range of biochemical and physiological effects and has been used in various lab experiments. In
Mécanisme D'action
The exact mechanism of action of CPUC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CPUC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. CPUC has also been found to inhibit the activity of certain ion channels in the body, which may contribute to its vasodilatory effects.
Biochemical and Physiological Effects
CPUC has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and vasodilatory effects, CPUC has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects. CPUC has also been found to have a protective effect on the nervous system, and it has been suggested that it may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPUC in lab experiments is its relatively low toxicity. CPUC has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Additionally, CPUC is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One of the main limitations of using CPUC in lab experiments is its limited solubility in water. This can make it difficult to administer CPUC to cells or animals in a lab setting. Additionally, the exact mechanism of action of CPUC is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving CPUC. One area of interest is the potential use of CPUC as a cancer treatment. Further studies are needed to determine the efficacy of CPUC in treating various types of cancer and to explore its mechanism of action in more detail.
Another area of interest is the potential use of CPUC as a neuroprotective agent. Further studies are needed to explore the effects of CPUC on the nervous system and to determine its potential use in treating neurodegenerative diseases.
Finally, there is potential for the development of new derivatives of CPUC with improved solubility and potency. By modifying the structure of CPUC, it may be possible to create compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of CPUC involves the reaction of 1-cyclopent-3-en-1-amine with 2-methoxycycloheptanone in the presence of a catalyst. The reaction results in the formation of 1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea. The yield of the reaction is typically around 80-85%, and the purity of the final product can be confirmed using spectroscopic techniques.
Applications De Recherche Scientifique
CPUC has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. CPUC has been found to exhibit antitumor activity, and it has been suggested that it may have potential as a cancer treatment. CPUC has also been studied for its effects on the cardiovascular system, and it has been found to exhibit vasodilatory effects. Additionally, CPUC has been studied for its potential use as a neuroprotective agent, with promising results.
Propriétés
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-13-10-4-2-3-9-12(13)16-14(17)15-11-7-5-6-8-11/h5-6,11-13H,2-4,7-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHTHCXDOTVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1NC(=O)NC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-3-en-1-yl-3-(2-methoxycycloheptyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)
